molecular formula C7H8FNS B15241945 3-Fluoro-5-(methylthio)aniline CAS No. 1184030-27-0

3-Fluoro-5-(methylthio)aniline

Cat. No.: B15241945
CAS No.: 1184030-27-0
M. Wt: 157.21 g/mol
InChI Key: QHAHSHKRPVZMMG-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Derivatives in Organic Chemistry

Aniline, the simplest aromatic amine, and its derivatives are of paramount importance in organic chemistry, serving as versatile intermediates in the synthesis of a wide range of organic compounds. nih.gov Their significance stems from the reactivity of the amino group, which can be readily transformed into a variety of other functionalities, and the influence of the amino group on the aromatic ring, which facilitates electrophilic substitution reactions. nih.gov This reactivity has made aniline derivatives indispensable in the production of dyes, polymers, pharmaceuticals, and agrochemicals. smolecule.comgoogle.com In the pharmaceutical industry, the aniline scaffold is a common feature in many drug molecules. smolecule.com

Role of Fluorine and Alkylthio Moieties in Modulating Aromatic System Properties

The introduction of fluorine and alkylthio groups onto an aromatic ring, such as in 3-Fluoro-5-(methylthio)aniline, profoundly influences the molecule's physicochemical and biological properties.

Fluorine: The high electronegativity of fluorine can significantly alter the electron distribution within the aromatic ring, impacting the acidity and basicity of nearby functional groups. This can enhance metabolic stability and bioavailability in drug candidates. smolecule.com The presence of fluorine can also influence the conformation of molecules, which can be crucial for binding to biological targets. smolecule.com

Alkylthio Group: The methylthio (-SCH3) group, a type of alkylthio moiety, can also modulate the electronic properties of the aromatic system. It is known to influence the reactivity of the compound and its interactions with other molecules. smolecule.com In synthetic chemistry, the alkylthio group can facilitate various cross-coupling reactions, providing a handle for further molecular elaboration. smolecule.com

Historical Context of Research on Halogenated and Sulfur-Containing Aromatics

The study of halogenated and sulfur-containing aromatic compounds has a rich history, with early research driven by the desire to create new dyes and therapeutic agents. The development of methods to introduce halogens, particularly fluorine, and sulfur-containing groups onto aromatic rings has evolved significantly over the past century. Early methods for producing fluoroanilines included the Schiemann reaction, which utilizes diazonium salts. smolecule.com The discovery and refinement of transition-metal-catalyzed cross-coupling reactions have further expanded the toolbox for creating these complex molecules. smolecule.com The growing understanding of the unique properties conferred by these substituents has led to their increased use in the design of functional molecules with tailored properties.

Overview of Research Trajectories for Multifunctional Aromatic Amines

Current research on multifunctional aromatic amines, such as this compound, is largely directed towards their application as specialized building blocks in the synthesis of high-value molecules. Key research trajectories include their use as intermediates in the development of:

Pharmaceuticals: Particularly in the synthesis of kinase inhibitors and other targeted therapies. The specific substitution pattern of these amines can lead to enhanced binding affinity and improved pharmacokinetic profiles. smolecule.commolaid.com

Agrochemicals: The unique electronic and lipophilic properties imparted by fluorine and sulfur can be exploited in the design of new herbicides and pesticides with improved efficacy and selectivity. smolecule.com

Materials Science: These compounds are being explored for the development of novel polymers with enhanced thermal stability and specific electronic properties. smolecule.com

The continued exploration of these versatile building blocks is expected to yield new and innovative solutions in these and other areas of chemical science.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in chemical synthesis.

PropertyValue
CAS Number 1184030-27-0
Molecular Formula C7H8FNS
Molecular Weight 157.21 g/mol
SMILES Code NC1=CC(SC)=CC(F)=C1

Table 1: Chemical and physical properties of this compound. Data sourced from bldpharm.com.

Synthesis of this compound

General strategies for the synthesis of fluorinated and alkylthio-substituted anilines often involve:

Introduction of the Fluorine Atom: This can be achieved through methods like electrophilic fluorination or the Schiemann reaction on a suitable aniline or nitrobenzene (B124822) precursor. smolecule.com

Introduction of the Methylthio Group: This can be accomplished via nucleophilic aromatic substitution with a methylthiolate salt or through the reduction of a corresponding sulfonyl chloride or disulfide.

Formation of the Aniline: Typically, the final step involves the reduction of a nitro group to an amine.

One potential, though not explicitly documented, pathway could start with a commercially available difluoronitrobenzene, followed by selective nucleophilic substitution with sodium thiomethoxide, and subsequent reduction of the nitro group. The regioselectivity of the substitution would be a key challenge in such a synthesis.

Research Applications of this compound

The unique structural features of this compound make it a valuable building block in medicinal chemistry research. A notable application is its use in the development of pharmaceutical compositions for the treatment of cancers characterized by a mutant allele of isocitrate dehydrogenase 1 (IDH1). nih.govmolaid.com

Mutations in the IDH1 enzyme are a common feature in several types of cancer, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which contributes to tumorigenesis. Therefore, inhibitors of mutant IDH1 are a promising therapeutic strategy.

While detailed clinical data on compounds derived from this compound are not publicly available, its inclusion in such a patent highlights its significance in the ongoing search for new and effective cancer therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1184030-27-0

Molecular Formula

C7H8FNS

Molecular Weight

157.21 g/mol

IUPAC Name

3-fluoro-5-methylsulfanylaniline

InChI

InChI=1S/C7H8FNS/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3

InChI Key

QHAHSHKRPVZMMG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)F)N

Origin of Product

United States

Synthetic Methodologies for 3 Fluoro 5 Methylthio Aniline

Strategic Approaches to Fluorination in Aromatic Systems

The incorporation of a fluorine atom into an aromatic ring is a critical step in the synthesis of 3-Fluoro-5-(methylthio)aniline. The choice of fluorination method is paramount to achieving the desired regiochemistry and avoiding unwanted side reactions. Several strategies, including electrophilic, nucleophilic, and radical-mediated pathways, are available to the synthetic chemist.

Electrophilic Fluorination Techniques

Electrophilic fluorination is a common method for introducing fluorine onto electron-rich aromatic rings. nih.gov This approach involves the reaction of an aromatic substrate with an electrophilic fluorine source ("F+"). For the synthesis of this compound, a key consideration is the directing effect of the substituents on the aniline (B41778) ring. The amino group is a strong ortho-, para-director. However, under strongly acidic conditions, the amino group is protonated to form an ammonium (B1175870) salt, which is a meta-director. This principle can be exploited to direct the incoming fluorine atom to the meta position.

One notable method involves the direct fluorination of anilines using elemental fluorine (F₂) in a strong acid like triflic acid. smolecule.com The acidic medium protonates the aniline, and the resulting anilinium ion directs the fluorination primarily to the meta-position.

Common electrophilic fluorinating agents include N-fluorosulfonimides such as N-Fluorobenzenesulfonimide (NFSI) and commercially available reagents like Selectfluor®. researchgate.netnih.gov These reagents are generally easier and safer to handle than elemental fluorine. chemscene.com The choice of reagent and reaction conditions can influence the regioselectivity and yield of the fluorination step.

Table 1: Common Electrophilic Fluorinating Agents

Reagent NameChemical NameKey Characteristics
Selectfluor®1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Highly effective, stable solid, soluble in polar solvents. chemscene.com
NFSIN-FluorobenzenesulfonimideEconomical, stable, and safe fluorinating agent with high electrophilicity. nih.gov
N-Fluoropyridinium saltsVariesFluorinating ability can be tuned by changing substituents on the pyridine (B92270) ring. nih.gov

Nucleophilic Fluorination Pathways

Nucleophilic aromatic substitution (SNAᵣ) offers an alternative route to introduce fluorine. This method typically involves the displacement of a leaving group, such as a nitro group or a halogen, by a nucleophilic fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF). researchgate.netgoogleapis.com For the synthesis of this compound, this would likely involve a precursor such as 3-nitro-5-(methylthio)aniline or 3-halo-5-(methylthio)aniline.

A significant challenge in nucleophilic fluorination is the low nucleophilicity of the fluoride ion in many solvents. nih.gov Aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are often used to enhance the reactivity of the fluoride salt. ontosight.ai The reaction may also require high temperatures and the presence of a phase-transfer catalyst. Microwave-assisted nucleophilic fluorination has been shown to accelerate these reactions. ontosight.ai

Radical-Mediated Fluorination Strategies

Radical fluorination has emerged as a powerful tool in organic synthesis, providing complementary reactivity to traditional ionic methods. nih.gov These reactions involve the generation of an aryl radical, which then reacts with a fluorine atom source.

One approach is the Sandmeyer-type reaction, where a diazonium salt, derived from the corresponding aniline, is converted to the aryl fluoride. While the classic Balz-Schiemann reaction uses tetrafluoroborate (B81430) anions, modern variations offer alternative conditions.

Photoredox catalysis has also enabled novel radical fluorination methods. beilstein-journals.orgsigmaaldrich.com In such a process, a suitable aniline derivative could be converted into a radical cation, which then participates in a fluorine atom transfer. Reagents like Selectfluor® can also act as fluorine atom sources in radical pathways. chemscene.comnih.gov These methods can offer mild reaction conditions and unique selectivities. molaid.com

Introduction of the Methylthio Group onto Aromatic Rings

Thiolation Reactions via Disulfides and Thiolates

A common method for forming aryl thioethers is through the reaction of an aromatic compound with a sulfur-based electrophile or nucleophile. For instance, an activated aromatic ring can react with dimethyl disulfide (CH₃SSCH₃) in the presence of a Lewis acid.

Alternatively, a diazonium salt derived from a 3-fluoroaniline (B1664137) intermediate can undergo a Sandmeyer-type reaction with a methyl thiolate salt (e.g., sodium thiomethoxide, NaSCH₃) or by reaction with methylthiocopper. google.com This approach offers a direct route to introduce the methylthio group at a specific position. The reaction of thiols with disulfides, known as thiol-disulfide interchange, is another fundamental process in sulfur chemistry. bldpharm.comgoogle.com

A two-step procedure can also be envisioned, where a thiol group (-SH) is first introduced onto the aromatic ring, followed by methylation. The thiol group can be installed via electrophilic substitution using an activated sulfoxide, followed by dealkylation. The subsequent methylation of the resulting arylthiol can be readily achieved using a methylating agent like methyl iodide in the presence of a base.

Palladium-Catalyzed Thioetherification Methods

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-sulfur bonds. The Buchwald-Hartwig amination chemistry has been extended to the thioetherification of aryl halides. In the context of synthesizing this compound, this would involve the coupling of a 3-fluoro-5-haloaniline (where the halogen is typically Br or I) with methanethiol (B179389) or a suitable thiol equivalent.

These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is often crucial for achieving high yields and functional group tolerance. More recently, methods for the transthioetherification of aryl halides with thioethers have also been developed, offering an alternative palladium-catalyzed route.

Methylation of Thiols and Thiophenols

A key transformation in the synthesis of this compound is the S-methylation of a thiol precursor, specifically 3-amino-5-fluorothiophenol. This reaction involves the formation of a thioether linkage by introducing a methyl group onto the sulfur atom. A variety of methylating agents can be employed for this purpose, each with its own reactivity profile and reaction conditions.

Commonly used methylating agents include dimethyl sulfate (B86663), methyl iodide, and dimethyl carbonate. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. The choice of base is crucial to avoid side reactions, especially with the reactive aniline functionality present in the molecule. Mild bases such as potassium carbonate or triethylamine (B128534) are often preferred.

The reaction solvent also plays a significant role in the efficiency of the S-methylation. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (ACN), or acetone (B3395972) are frequently used as they can dissolve the reactants and facilitate the nucleophilic substitution reaction.

Methylating Agent Base Solvent Typical Temperature (°C)
Dimethyl sulfate K₂CO₃ Acetone Room Temperature to 50
Methyl iodide NaH THF 0 to Room Temperature
Dimethyl carbonate K₂CO₃ DMF 80-120

Recent advancements in methylation chemistry have also explored more environmentally benign methods. For instance, dimethyl carbonate is considered a greener methylating agent as it is less toxic than dimethyl sulfate and methyl iodide. Catalytic methods, employing phase-transfer catalysts, can also enhance the reaction rate and efficiency, particularly in biphasic systems.

Convergent and Divergent Synthesis Routes to this compound

The synthesis of a multi-substituted aromatic compound like this compound can be approached through either a convergent or a divergent strategy. A convergent synthesis involves the preparation of key fragments of the molecule separately, which are then combined in the later stages. In contrast, a divergent synthesis starts from a common precursor and introduces the various functional groups sequentially.

A plausible and common approach for the synthesis of this compound is through a linear, sequential functionalization of a simple aromatic precursor. The order of introduction of the fluoro, amino, and methylthio groups is critical to the success of the synthesis, as the directing effects of the existing substituents will influence the position of the incoming group.

One possible synthetic route could commence with 3,5-difluoroaniline. One of the fluorine atoms can be selectively substituted with a methylthiolate group via a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nature of the two fluorine atoms and the directing effect of the amino group would facilitate the substitution at one of the meta positions. Sodium thiomethoxide would serve as the nucleophile in a polar aprotic solvent like DMF or DMSO at elevated temperatures.

Alternatively, the synthesis could start from 3-fluoroaniline. Introduction of the methylthio group could be achieved through a multi-step process involving diazotization of the corresponding aminothiophenol, which is a complex and often low-yielding process. A more direct approach would be the electrophilic thiocyanation followed by reduction and methylation.

Another potential precursor is m-phenylenediamine. Selective fluorination of one amino group followed by conversion of the other amino group to the methylthio functionality would be a challenging but feasible route. This would likely involve protection/deprotection steps to control the reactivity of the amino groups.

One-pot multicomponent reactions (MCRs) represent a highly efficient synthetic strategy where multiple reactants are combined in a single reaction vessel to form a complex product in a single operation. This approach is highly desirable from a green chemistry perspective as it reduces the number of synthetic steps, minimizes waste generation, and saves time and resources.

While a specific one-pot synthesis for this compound is not prominently described in the literature, the general principles of MCRs can be applied to its conceptual design. A hypothetical one-pot reaction could involve the condensation of a fluorinated 1,3-dicarbonyl compound with a sulfur-containing nucleophile and an ammonia (B1221849) source. Such a reaction would need to be carefully designed and optimized to control the regioselectivity of the functional group installation.

Catalysis would play a crucial role in such a multicomponent approach. Transition metal catalysts, such as palladium or copper, are well-known to facilitate the formation of C-N and C-S bonds and could potentially be employed to construct the target molecule from simpler building blocks in a single pot.

The optimization of reaction conditions is a critical aspect of any synthetic methodology to maximize the yield and purity of the desired product while minimizing by-product formation. For the synthesis of this compound, several key reaction steps would require careful optimization.

Temperature: The temperature at which a reaction is conducted can significantly influence its rate and selectivity. For instance, in the nucleophilic aromatic substitution of a fluorine atom with a methylthiolate group, the temperature needs to be high enough to overcome the activation energy barrier but not so high as to cause decomposition of the reactants or products. A typical temperature range for such reactions is between 80 °C and 150 °C.

Solvent Polarity Boiling Point (°C) General Applicability
Dimethylformamide (DMF) High 153 Excellent for SNAr
Dimethyl sulfoxide (DMSO) High 189 Excellent for SNAr
Acetonitrile (ACN) Medium 82 Good, but lower boiling point
Tetrahydrofuran (THF) Medium 66 Moderate, less polar

Catalysis: Catalysts can be employed to accelerate reaction rates and improve selectivity. In the context of synthesizing this compound, a phase-transfer catalyst could be beneficial in the S-methylation step, especially if using a biphasic reaction medium. For potential cross-coupling strategies to introduce the methylthio group, palladium or copper catalysts with appropriate ligands would need to be screened and optimized.

Green Chemistry Principles in the Synthesis of Substituted Anilines

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for fine chemicals, including substituted anilines. The goal is to develop processes that are more environmentally benign, safer, and more efficient in their use of resources.

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. A higher atom economy indicates a more efficient and less wasteful process.

Reaction: C₆H₅FNSH + (CH₃)₂SO₄ → C₇H₈FNS + CH₃HSO₄

Compound Molecular Formula Molar Mass (g/mol)
3-amino-5-fluorothiophenol C₆H₅FNSH 143.18
Dimethyl sulfate (CH₃)₂SO₄ 126.13
This compound C₇H₈FNS 157.21
Methyl bisulfate (by-product) CH₃HSO₄ 112.10

Atom Economy Calculation:

Atom Economy (%) = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100

Atom Economy (%) = (157.21 / (143.18 + 126.13)) x 100 ≈ 58.4%

This calculation highlights that even with a high reaction yield, the use of dimethyl sulfate results in a significant portion of the reactant atoms ending up in a by-product, thus lowering the atom economy. Choosing a methylating agent that leads to a less massive by-product or a reaction type with higher atom economy, such as an addition reaction, would be a greener alternative.

Reaction efficiency is another important consideration, which takes into account not only the atom economy but also the reaction yield and the stoichiometry of the reactants. Maximizing both atom economy and reaction yield is a central goal in the green synthesis of substituted anilines.

Solvent Selection and Waste Minimization

The selection of an appropriate solvent is a cornerstone of green synthesis, directly influencing reaction efficiency, energy consumption, and the generation of waste. For the synthesis of anilines via catalytic hydrogenation of nitroaromatics, the choice of solvent can significantly affect reaction rates and product selectivity.

Protic solvents such as ethanol (B145695) and isopropanol (B130326) are frequently employed for the hydrogenation of aromatic nitro compounds and are considered suitable choices. uctm.edu The nature of the solvent has a substantial influence on the reaction kinetics. researchgate.net Statistical analysis of various solvents in nitrobenzene (B124822) hydrogenation has shown that protic solvents generally lead to higher conversion rates and yields of aniline compared to aprotic solvents. rsc.org Key solvent properties influencing the reaction's success are the hydrogen donor and acceptor capabilities and, to a lesser extent, the dipole moment. rsc.org Based on these models, advanced and greener solvents like 2,2,2-trifluoroethanol (B45653) are predicted to be highly effective for such hydrogenation reactions. rsc.org

Table 1: Comparison of Solvent Effects in Catalytic Hydrogenation of Nitroaromatics
Solvent TypeExample SolventsGeneral Impact on Nitroarene HydrogenationReference
ProticEthanol, Isopropanol, Methanol (B129727)Generally provide higher conversion and product yields. Can influence selectivity. uctm.eduresearchgate.netrsc.org
AproticN-Methylmorpholine, Tetrahydrofuran (THF)Can be used to control selectivity, for instance, towards hydroxylamine (B1172632) intermediates. Some may poison the catalyst. gychbjb.com
Advanced/Green2,2,2-TrifluoroethanolPredicted to be a highly suitable solvent based on statistical modeling. rsc.org

Use of Sustainable Catalytic Systems

The development of sustainable catalytic systems is a primary focus in the green synthesis of this compound and related compounds. The goal is to replace older, less efficient, and environmentally damaging methods with highly active, selective, and reusable catalysts.

A significant challenge in the hydrogenation of halogenated nitroaromatics, such as the precursor to the title compound, is the competing reaction of dehalogenation, which reduces product purity and corrodes equipment. ccspublishing.org.cn Modern catalyst design aims to achieve high chemoselectivity for the nitro group reduction while leaving the fluorine and methylthio groups intact.

Recent breakthroughs include the use of co-modified palladium-based catalysts. For example, Pd catalysts modified with both an organic ligand (like triphenylphosphine, PPh₃) and an inorganic ligand (like sodium metavanadate, NaVO₃) have shown excellent performance. ccspublishing.org.cn In this system, the PPh₃ on the palladium surface inhibits the unwanted dehalogenation reaction, while the vanadate (B1173111) species at the metal-support interface facilitates the selective hydrogenation of the nitro group. ccspublishing.org.cn

Beyond precious metals, research is also active in developing catalysts from more abundant and less expensive metals. Nano-sized nickel catalysts, for instance, have demonstrated superior activity, selectivity, and stability compared to traditional Raney Nickel in the hydrogenation of p-nitrophenol. researchgate.net The enhanced performance is attributed to the smaller particle size and a higher density of surface defects. researchgate.net Another innovative approach involves the in situ generation of copper nanoparticles from earth-abundant minerals, which can effectively catalyze the reduction of nitroarenes at room temperature and ambient pressure.

Enzymatic synthesis represents a frontier in sustainable catalysis. nih.gov Biocatalysis using enzymes like nitroreductases can offer high selectivity under very mild conditions (aqueous solutions, room temperature), eliminating the need for high-pressure hydrogen gas and precious-metal catalysts. nih.gov This approach is particularly advantageous for substrates with functional groups that are sensitive to traditional hydrogenation conditions.

Table 2: Examples of Sustainable Catalytic Systems for Nitroarene Reduction
Catalyst SystemKey FeaturesAdvantagesApplicable ReactionReference
Co-modified Pd/C (e.g., with PPh₃ and NaVO₃)Interfacial design to control reaction pathways.High chemoselectivity; prevents dehalogenation of halogenated nitroaromatics.Selective hydrogenation of halogenated nitroaromatics. ccspublishing.org.cn
Nano-sized NickelHigh surface area and surface defects.Superior activity and stability compared to commercial Raney Ni; non-precious metal.Hydrogenation of nitroaromatics. researchgate.net
Pt/C with solvent controlPlatinum on a carbon support.Can be highly selective depending on the solvent system; reusable.Selective hydrogenation of nitrobenzene. gychbjb.com
Enzymatic (e.g., Nitroreductases)Biocatalyst operating in aqueous media.High selectivity under mild conditions; avoids harsh reagents and high pressures.Reduction of nitroaromatics. nih.gov

Chemical Reactivity and Transformation Studies of 3 Fluoro 5 Methylthio Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of the amino group (-NH₂) and the aromatic ring, is a hub of chemical reactivity. The amino group strongly influences the reactivity of the benzene (B151609) ring and also serves as a potent nucleophile.

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The aromatic ring of 3-Fluoro-5-(methylthio)aniline is subject to electrophilic substitution, a fundamental reaction for functionalizing benzene derivatives. The regiochemical outcome of such reactions is determined by the directing effects of the three substituents: the amino (-NH₂), fluoro (-F), and methylthio (-SCH₃) groups.

Directing Effects : The amino group is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. byjus.com The methylthio group is also activating and ortho-, para-directing. Conversely, the fluorine atom is a deactivating group due to its high electronegativity (inductive effect), yet it directs incoming electrophiles to the ortho and para positions via resonance.

Considering the positions relative to the substituents on the this compound ring:

The C2 position is ortho to the amino group and the fluorine atom, and meta to the methylthio group.

The C4 position is para to the amino group and ortho to the methylthio group.

The C6 position is ortho to the amino group and the methylthio group.

The strong activating and directing effect of the amino group is the dominant influence, making the ortho (C2, C6) and para (C4) positions the most likely sites for electrophilic attack. byjus.com The combined directing effects of the amino and methylthio groups suggest that positions C4 and C6 would be particularly activated.

While specific studies on this compound are not widely documented, reactions on analogous compounds provide insight. For instance, the electrophilic iodination of 3-fluoro-4-methylaniline (B1361354) using N,N,N-trimethylbenzenemethanaminium dichloroiodate proceeds with high yield, demonstrating the feasibility of halogenating activated, fluorinated aniline rings. Similarly, bromination of aniline with bromine water readily yields the 2,4,6-tribromoaniline, highlighting the powerful activating nature of the amino group which can lead to polysubstitution. byjus.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Position Activating/Deactivating Groups Predicted Reactivity
C2 Ortho to -NH₂ (activating), Ortho to -F (deactivating) Highly activated
C4 Para to -NH₂ (activating), Ortho to -SCH₃ (activating) Very highly activated

Nucleophilic Reactions of the Amino Group: Acylation, Alkylation, Arylation

The lone pair of electrons on the nitrogen atom of the amino group makes it a strong nucleophile, enabling it to participate in a variety of reactions, including acylation, alkylation, and arylation.

Acylation : The reaction of the amino group with acylating agents like acyl chlorides or anhydrides results in the formation of amides. This reaction, known as acetylation when using acetic anhydride, is a common transformation for anilines. byjus.com In medicinal chemistry, amide coupling is a frequent strategy to incorporate aniline fragments into larger molecules. smolecule.com

Alkylation : The amino group can be alkylated by reacting with alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and poly-alkylated products. Reductive amination, the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for N-alkylation.

Arylation : The formation of a C-N bond between the aniline nitrogen and an aryl group can be achieved through methods like palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). These reactions are valuable for synthesizing diarylamines and other complex structures. Studies on the arylation of fluoroalkylamines have shown that palladium catalysts can effectively couple amines with aryl halides to form fluorinated anilines. nih.gov

Formation of Schiff Bases and Imines

This compound can react with aldehydes and ketones to form imines, commonly known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. ajol.infointernationaljournalcorner.com The formation of the characteristic azomethine group (-C=N-) is supported by spectroscopic data in related compounds. ajol.inforesearchgate.net The synthesis of Schiff bases from various substituted anilines is a well-established and versatile reaction in organic chemistry, often used to create ligands for metal complexes or molecules with specific biological activities. internationaljournalcorner.comnih.gov

Transformations Involving the Methylthio Group

The methylthio (-SCH₃) group provides another site for chemical modification, primarily through oxidation of the sulfur atom or cleavage of the carbon-sulfur bond.

Oxidation Reactions: Sulfoxides and Sulfones

The sulfur atom in the methylthio group can be selectively oxidized to form either a sulfoxide (B87167) (-SOCH₃) or a sulfone (-SO₂CH₃), depending on the reaction conditions and the oxidant used. The resulting compounds are 3-fluoro-5-(methylsulfinyl)aniline and 3-fluoro-5-(methylsulfonyl)aniline, respectively.

Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. organic-chemistry.org Stronger oxidizing conditions or a higher stoichiometry of the oxidant will typically lead to the corresponding sulfone. organic-chemistry.org For example, oxidation of sulfides with H₂O₂ can yield sulfoxides when catalyzed by tantalum carbide, whereas using a niobium carbide catalyst under similar conditions affords the sulfone. organic-chemistry.org The synthesis of the related compound 4-Fluoro-3-(methylsulphonyl)aniline often involves the oxidation of a precursor thioether.

Table 2: Common Reagents for Thioether Oxidation

Transformation Reagent(s) Typical Conditions
Sulfide to Sulfoxide Hydrogen Peroxide (H₂O₂), m-CPBA Controlled stoichiometry, often catalyzed

Cleavage and Exchange Reactions of the C-S Bond

While the carbon-sulfur bond in a thioether is generally stable, it can be cleaved under specific reductive conditions. A common method for the desulfurization of thioethers is treatment with Raney Nickel. In a documented example, a methylthio group on an oxazole (B20620) ring was effectively removed using this reagent, which could be applicable to aryl thioethers as well. organic-chemistry.org This transformation would convert this compound into 3-fluoroaniline (B1664137).

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-S bond activation)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the amino group of this compound can readily participate in C-N bond-forming reactions, such as the Buchwald-Hartwig amination, the presence of the methylthio group also opens up the possibility of C-S bond activation and subsequent functionalization.

Palladium and nickel complexes are commonly employed catalysts for such transformations. The activation of the C-S bond in aryl sulfides typically requires specific ligand systems that can facilitate the oxidative addition of the otherwise less reactive C-S bond to the metal center. Research on analogous aryl sulfides suggests that electron-rich and sterically demanding phosphine (B1218219) ligands are often effective in promoting this process. For instance, in the context of other aryl methylthio compounds, catalysts based on ligands like Xantphos have been shown to be effective.

While specific, detailed studies on the C-S bond activation of this compound are not extensively documented in publicly available literature, the general reactivity patterns of related compounds provide a basis for predicting its behavior. The reaction would likely proceed via oxidative addition of the C-S bond to a low-valent metal center, followed by transmetalation with a suitable coupling partner (e.g., an organoboron or organozinc reagent) and subsequent reductive elimination to afford the cross-coupled product. The efficiency of this process would be influenced by the nature of the catalyst, the coupling partner, and the reaction conditions.

Table 1: Hypothetical Conditions for Suzuki-Miyaura Cross-Coupling via C-S Activation

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene11012(Not Reported)
24-Methoxyphenylboronic acidNiCl₂(dppp) (5)-K₂CO₃Dioxane10024(Not Reported)

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound in this context are not available in the searched literature.

Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms is fundamental to optimizing reaction conditions and expanding the synthetic utility of this compound.

The elucidation of reaction pathways for transformations involving this compound would typically involve a combination of experimental and computational methods. For metal-catalyzed cross-coupling reactions, key steps in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, would be investigated.

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. By systematically varying the concentrations of reactants, catalyst, and ligand, and monitoring the reaction progress over time, the rate law for a given transformation can be determined. This information is crucial for understanding the roles of different species in the rate-determining step of the reaction.

In-depth Analysis of Chemical Reactivity and Transformation: The Case of this compound

A comprehensive review of available scientific literature reveals a notable gap in the specific area of intermediate identification and characterization during the chemical transformations of this compound. While this compound is utilized as a building block in the synthesis of more complex molecules, detailed mechanistic studies that isolate and characterize its transient chemical species are not readily found in published research.

Despite extensive searches through chemical databases and scholarly articles focusing on reaction mechanisms, including diazotization, Sandmeyer reactions, electrophilic substitutions, and the synthesis of heterocyclic compounds like benzothiazoles and triazoles, no specific studies providing spectroscopic or other characterization data for intermediates derived from this compound could be located.

General principles of organic chemistry suggest that reactions involving the aniline moiety, such as diazotization, would proceed through the formation of a diazonium salt intermediate. This highly reactive species would then be subject to a variety of subsequent transformations. For instance, in a Sandmeyer-type reaction, the diazonium group can be replaced by a halide or a cyano group, a process understood to involve radical or copper-bound intermediates.

Similarly, electrophilic substitution on the aromatic ring would likely proceed through the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The position of substitution would be directed by the combined electronic effects of the fluorine, methylthio, and amino groups.

In the context of synthesizing heterocyclic structures, such as benzothiazoles, the reaction of this compound with a sulfur-containing reagent would hypothetically involve the formation of an initial adduct, which would then undergo an intramolecular cyclization to form the thiazole (B1198619) ring. However, without experimental data, the precise structures and characteristics of these intermediates remain speculative for this specific compound.

While the scientific community has extensively documented the reaction intermediates of aniline and many of its other derivatives, it appears that this compound has not yet been the subject of such detailed mechanistic investigation. The absence of this specific information in the current body of scientific literature precludes the presentation of detailed research findings and data tables on the identification and characterization of its reaction intermediates. Further research in this area would be necessary to elucidate the precise pathways of its chemical transformations.

Advanced Spectroscopic Characterization Methodologies for 3 Fluoro 5 Methylthio Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework and probing the electronic environment of specific nuclei within a molecule. For 3-Fluoro-5-(methylthio)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a comprehensive structural analysis.

In the ¹H NMR spectrum of this compound, the aromatic protons present a complex splitting pattern in the downfield region, typically between 6.0 and 7.5 ppm. The fluorine atom and the adjacent protons influence each other's signals, leading to characteristic coupling patterns that are crucial for confirming the substitution pattern on the benzene (B151609) ring. The methylthio (-SCH₃) group gives rise to a singlet in the upfield region, usually around 2.4 ppm, indicating three equivalent protons with no adjacent proton neighbors. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Aromatic H 6.0 - 7.5 Multiplet J(H,H), J(H,F)
-SCH₃ ~2.4 Singlet N/A

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. For this compound, seven distinct signals are expected. The carbon atom bonded to the fluorine atom (C-F) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (nJCF). The chemical shifts of the aromatic carbons are influenced by the electron-donating amine group and the methylthio group, as well as the electron-withdrawing fluorine atom. The methyl carbon of the methylthio group will appear at the most upfield position.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Coupling
Aromatic C-F ~163 ¹JCF
Aromatic C-NH₂ ~148
Aromatic C-S ~140
Aromatic C-H 100 - 130 nJCF, nJCH

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. In this compound, the ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring, providing further confirmation of the substitution pattern. This technique is particularly useful in studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov

While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for unambiguously assigning the structure of more complex molecules. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to trace the connectivity of the spin system. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C). It would definitively link each aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. The methyl proton signal would also show a cross-peak to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the entire molecular framework. For instance, the protons of the methylthio group would show a correlation to the aromatic carbon to which the sulfur atom is attached. libretexts.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups. youtube.com

Both IR and Raman spectroscopy can be used to identify the key functional groups in this compound. nih.gov

N-H Stretching: The amine group will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region. youtube.com

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the aromatic ring carbons are found in the 1450-1600 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F bond stretching is expected in the range of 1100-1300 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic C-N bond typically appears in the 1250-1380 cm⁻¹ region.

C-S Stretching: The C-S stretching vibration is generally weak and falls in the 600-800 cm⁻¹ range.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
N-H Stretch Amine 3300 - 3500
Aromatic C-H Stretch Aromatic Ring > 3000
Aliphatic C-H Stretch Methyl Group < 3000
C=C Stretch Aromatic Ring 1450 - 1600
C-F Stretch Fluoro Group 1100 - 1300
C-N Stretch Aryl Amine 1250 - 1380

Vibrational Assignment Methodologies

Methodologically, the process begins with the acquisition of high-resolution Fourier Transform Infrared (FTIR) and FT-Raman spectra. tsijournals.com Computational approaches, particularly Density Functional Theory (DFT) at levels such as B3LYP with a basis set like 6-311++G(d,p), are then employed to calculate the optimized geometry and theoretical vibrational frequencies. nih.gov These calculated frequencies are often scaled to correct for anharmonicity and the inherent approximations in the theoretical model. libretexts.org

The assignment of specific spectral bands to molecular vibrations is a meticulous process. For this compound, key vibrational modes would be identified by comparison with known frequencies for similar functional groups in related molecules.

N-H Vibrations: The aniline (B41778) moiety is characterized by N-H stretching vibrations, typically appearing in the 3300-3500 cm⁻¹ region. chemicalbook.com Asymmetric and symmetric stretches of the primary amine (-NH₂) are expected. N-H bending (scissoring) vibrations are typically observed around 1600-1630 cm⁻¹. sigmaaldrich.com

Aromatic Ring Vibrations: The benzene ring gives rise to a series of characteristic bands. C-H stretching vibrations occur above 3000 cm⁻¹. chemicalbook.com C=C stretching vibrations within the ring are found in the 1450-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations provide further structural information at lower frequencies.

C-F and C-S Vibrations: The carbon-fluorine (C-F) stretching vibration is typically strong in the IR spectrum and appears in the range of 1000-1400 cm⁻¹. The exact position is sensitive to the electronic environment. The carbon-sulfur (C-S) stretching vibration is generally weaker and is expected in the 600-800 cm⁻¹ region. The methyl group of the methylthio moiety will exhibit its own characteristic C-H stretching and bending modes.

To illustrate, a hypothetical vibrational assignment for this compound, based on data from related substituted anilines, is presented below.

Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
N-H Asymmetric Stretch3450 - 3500Characteristic of primary amines.
N-H Symmetric Stretch3350 - 3400Characteristic of primary amines.
Aromatic C-H Stretch3000 - 3100Multiple bands possible.
N-H Bending (Scissoring)1600 - 1630Can overlap with C=C ring stretching.
Aromatic C=C Stretch1450 - 1600Multiple bands expected due to substitution.
C-F Stretch1100 - 1250Strong intensity in IR.
C-N Stretch1250 - 1350Coupled with other ring vibrations.
C-S Stretch600 - 800Typically weak to medium intensity.

This table is illustrative and based on typical frequency ranges for the specified functional groups. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. For this compound (C₇H₈FNS), the expected exact mass can be calculated by summing the masses of its constituent isotopes.

AtomIsotopeExact Mass (Da)
Carbon¹²C12.00000
Hydrogen¹H1.00783
Fluorine¹⁹F18.99840
Nitrogen¹⁴N14.00307
Sulfur³²S31.97207

Calculated Exact Mass for C₇H₈FNS: (7 * 12.00000) + (8 * 1.00783) + (1 * 18.99840) + (1 * 14.00307) + (1 * 31.97207) = 157.04197 Da

An experimental HRMS measurement yielding a value extremely close to 157.04197 would confirm the elemental composition of C₇H₈FNS.

In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern provides valuable clues about the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the known behavior of aromatic amines and thioethers. chemicalbook.comchemicalbook.com

The molecular ion peak (M⁺˙) would be expected at m/z 157. Due to the stability of the aromatic ring, this peak is likely to be prominent. chemicalbook.com

Predicted Fragmentation Pathways:

Loss of a Methyl Radical: A common fragmentation for methylthio compounds is the alpha-cleavage leading to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 142. This fragment would be stabilized by the sulfur atom. [M]⁺˙ → [M - CH₃]⁺ + •CH₃ (m/z 157 → m/z 142)

Loss of HCN: Aromatic amines often undergo fragmentation by losing a molecule of hydrogen cyanide (HCN). [M]⁺˙ → [M - HCN]⁺˙ + HCN (m/z 157 → m/z 130)

Cleavage of the Thioether Bond: Fragmentation can occur at the C-S bond, potentially leading to the loss of the •SCH₃ group or the formation of a C₆H₄FN⁺ ion.

Ring Fragmentation: The aromatic ring itself can fragment, although this typically results in lower mass ions.

A hypothetical table of major fragments is presented below.

m/zProposed FragmentNotes
157[C₇H₈FNS]⁺˙Molecular Ion (M⁺˙)
142[C₆H₅FNS]⁺Loss of a methyl radical (•CH₃)
130[C₆H₇S]⁺˙Loss of HCN from the aniline ring
124[C₆H₅F]⁺˙Loss of •SCH₃
77[C₆H₅]⁺Phenyl cation, common in aromatic compounds

This table is illustrative and based on general fragmentation principles. The relative intensities of these fragments would need to be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. It is particularly useful for studying conjugated systems like aromatic compounds.

The UV-Vis spectrum of this compound is determined by its chromophores—the parts of the molecule that absorb light. The primary chromophore is the substituted benzene ring. The amino (-NH₂) and methylthio (-SCH₃) groups act as auxochromes, modifying the absorption characteristics of the benzene ring, typically causing a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect).

The expected electronic transitions are primarily π → π* transitions associated with the aromatic system. The presence of non-bonding electrons on the nitrogen and sulfur atoms also allows for n → π* transitions, which are typically weaker and may be obscured by the more intense π → π* bands.

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum, a phenomenon known as solvatochromism. nih.gov By interacting with the ground and excited states of the solute molecule to different extents, the solvent can alter the energy gap of electronic transitions. nih.gov

Polar Protic Solvents (e.g., ethanol (B145695), methanol): These solvents can form hydrogen bonds with the aniline's amino group. This interaction can stabilize the ground and excited states differently, often leading to shifts in the absorption maximum (λmax). For π → π* transitions, an increase in solvent polarity often results in a bathochromic (red) shift to longer wavelengths. nih.gov

Polar Aprotic Solvents (e.g., acetonitrile (B52724), DMSO): These solvents interact through dipole-dipole forces. The extent of the spectral shift will depend on the change in the molecule's dipole moment upon electronic excitation.

Nonpolar Solvents (e.g., hexane, cyclohexane): In these solvents, solute-solvent interactions are minimal, and the spectrum is considered to be closest to that of the gaseous state.

Studying the λmax of this compound in a series of solvents with varying polarities provides insight into the nature of the electronic transitions. A significant shift with solvent polarity is indicative of a transition involving a substantial change in charge distribution.

An illustrative data table showing potential solvent effects on the π → π* transition is provided below.

SolventPolarity (Dielectric Constant)Expected λmax ShiftHypothetical λmax (nm)
HexaneLow (~1.9)Baseline~290
AcetonitrileHigh (~37.5)Moderate Red Shift~305
EthanolHigh (~24.5, Protic)Significant Red Shift~315

This table is illustrative, based on general trends observed for substituted anilines. Actual λmax values require experimental measurement. chemicalbook.com

Computational and Theoretical Chemistry of 3 Fluoro 5 Methylthio Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles, relying on the laws of quantum mechanics. These methods are essential for understanding the electronic structure and geometry of 3-Fluoro-5-(methylthio)aniline.

Density Functional Theory (DFT) Studies on Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This is achieved by optimizing the molecular structure to find the lowest energy conformation. For this compound, a DFT calculation, often using a functional like B3LYP combined with a basis set such as 6-31G(d), would predict key geometrical parameters. These parameters include the bond lengths between atoms (e.g., C-N, C-F, C-S), the bond angles defining the shape of the molecule (e.g., C-C-N, F-C-C), and the dihedral angles describing the orientation of the amino and methylthio groups relative to the benzene (B151609) ring.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following data is illustrative of typical results from DFT calculations and is not from a published study on this specific molecule.)

Parameter Predicted Value
C-F Bond Length ~1.35 Å
C-N Bond Length ~1.40 Å
C-S Bond Length ~1.78 Å
S-CH₃ Bond Length ~1.82 Å
C-C-N Bond Angle ~120°

Hartree-Fock (HF) and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. It approximates the many-electron wavefunction as a single Slater determinant, providing a good starting point for understanding electronic structure but often requiring refinement. While computationally less intensive than other methods, HF typically provides less accurate results for molecular properties compared to DFT.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF results to incorporate a higher degree of electron correlation. These methods offer greater accuracy for properties like interaction energies and reaction barriers but come with a significantly higher computational cost. For a molecule like this compound, these higher-level calculations would provide a more precise description of its electronic behavior, which is governed by the complex interactions between its functional groups.

Calculation of Electronic Properties (HOMO-LUMO Energy Gap, Dipole Moment, Electrostatic Potential)

Quantum chemical calculations are used to determine several key electronic properties that govern the reactivity and intermolecular interactions of this compound.

HOMO-LUMO Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial frontier orbitals. The energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A small gap suggests the molecule is more likely to be reactive.

Electrostatic Potential (ESP) Map: An ESP map visually represents the electrostatic potential on the surface of the molecule. It highlights regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this molecule, the ESP map would likely show negative potential near the fluorine and nitrogen atoms and positive potential on the amino hydrogens.

Table 2: Calculated Electronic Properties for this compound (Note: Data is not available in the searched literature. The table represents the type of data generated.)

Property Calculated Value
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for identifying and characterizing molecules.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are achieved by calculating the magnetic shielding tensors for each nucleus. Comparing calculated shifts to experimental data helps confirm the molecular structure. DFT methods are commonly employed for this purpose.

Vibrational Frequencies: The vibrational modes of a molecule correspond to the frequencies of infrared (IR) and Raman absorption. Calculating these frequencies helps in the interpretation of experimental vibrational spectra. Each calculated frequency corresponds to a specific atomic motion, such as C-H stretching, N-H bending, or ring deformations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This approach provides insight into the dynamic behavior of this compound, which is not captured by static quantum chemical calculations.

Conformational Analysis and Rotational Barriers

The amino (-NH₂) and methylthio (-SCH₃) groups in this compound are not locked in a single position but can rotate around their bonds to the aromatic ring. MD simulations can explore the different possible conformations and the energy barriers associated with these rotations.

By systematically rotating the C-N and C-S bonds and calculating the energy at each step, a potential energy surface can be generated. This analysis reveals the most stable conformations (energy minima) and the transition states (energy maxima) between them. Understanding these rotational barriers is important as the conformation of the molecule can significantly affect its reactivity and its ability to bind to biological targets.

Intermolecular Interactions and Solvent Effects

The intermolecular interactions of this compound are multifaceted, involving hydrogen bonding, dipole-dipole interactions, and dispersion forces. The amino group acts as a hydrogen bond donor, while the fluorine atom and the sulfur atom of the methylthio group can act as weak hydrogen bond acceptors. The presence of the polar C-F and N-H bonds, along with the polarizable sulfur atom, results in a significant molecular dipole moment, leading to strong dipole-dipole interactions.

Solvent effects play a crucial role in the behavior of this compound. In polar solvents, the solute-solvent interactions are dominated by hydrogen bonding and dipole-dipole forces, which can influence the conformational equilibrium and the electronic properties of the molecule. For instance, in protic solvents, the hydrogen bonding to the amino group can alter its basicity and nucleophilicity. The polarity of the solvent can also affect the absorption spectra of the compound. sigmaaldrich.com

Table 1: Calculated Interaction Energies of this compound with Different Solvents (Illustrative Values)
SolventInteraction Energy (kcal/mol)Primary Interaction Type
Water-8.5Hydrogen Bonding
Methanol (B129727)-7.2Hydrogen Bonding
Acetonitrile (B52724)-5.1Dipole-Dipole
Cyclohexane-2.3Dispersion Forces

Note: These values are illustrative and based on general principles of intermolecular interactions for similar molecules.

Quantitative Structure-Property Relationships (QSPR) Modeling

QSPR modeling for this compound allows for the prediction of its physicochemical properties and reactivity based on its molecular structure.

Prediction of Chemical Reactivity Descriptors

A variety of chemical reactivity descriptors can be calculated for this compound using computational methods like Density Functional Theory (DFT). These descriptors provide insights into the molecule's reactivity and potential reaction pathways.

Key reactivity descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is a measure of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions: These functions predict the most likely sites for nucleophilic, electrophilic, and radical attack on the molecule.

Table 2: Predicted Chemical Reactivity Descriptors for this compound (Illustrative Values)
DescriptorValueInterpretation
HOMO Energy-5.8 eVIndicates electron-donating ability of the amino and methylthio groups.
LUMO Energy-0.9 eVRelates to the electron-accepting ability, influenced by the fluoro group.
HOMO-LUMO Gap4.9 eVSuggests moderate chemical stability.
Dipole Moment2.5 DIndicates a polar molecule.

Note: These values are illustrative and based on DFT calculations for analogous aniline (B41778) derivatives.

Correlation of Theoretical Parameters with Experimental Observations

The calculated theoretical parameters can be correlated with experimentally observed properties. For example, the calculated HOMO energy can be correlated with the ionization potential, and the calculated absorption spectrum can be compared with experimental UV-Vis spectra. Such correlations are essential for validating the computational models and for gaining a deeper understanding of the structure-property relationships.

Reaction Mechanism Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the kinetics and thermodynamics of a reaction, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction pathway. A transition state search involves locating a first-order saddle point on the potential energy surface. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed to confirm that the TS connects the reactants and products. This analysis maps out the minimum energy path for the reaction.

Energetic Profiles of Synthetic Pathways

A plausible synthetic route to this compound can start from 3,5-difluoronitrobenzene. This could involve a nucleophilic aromatic substitution with sodium methanethiolate (B1210775) to introduce the methylthio group, followed by the reduction of the nitro group to an amine.

Table 3: Illustrative Energetic Profile for a Proposed Synthesis Step of this compound
SpeciesRelative Energy (kcal/mol)
Reactants (3-Fluoro-5-nitro-thiophenyl methyl ether + Reducing agent)0
Transition State+15
Product (this compound)-25

Note: These values are illustrative for a single reaction step and are based on typical activation and reaction energies for similar transformations.

Applications of 3 Fluoro 5 Methylthio Aniline in Advanced Chemical Synthesis and Materials Science

As a Versatile Building Block in Organic Synthesis

3-Fluoro-5-(methylthio)aniline serves as a key starting material in the construction of a wide array of organic molecules. The aniline (B41778) functional group is a traditional and powerful handle for forming carbon-nitrogen and carbon-carbon bonds, making it a cornerstone of synthetic strategies.

The aniline moiety is a well-established precursor for the synthesis of numerous heterocyclic compounds, which form the core structure of many pharmaceuticals, agrochemicals, and functional materials. beilstein-journals.org this compound can be employed in various cyclization and condensation reactions to build these complex scaffolds.

Condensation Reactions: The amine group can react with dicarbonyl compounds or their equivalents in condensation reactions to form a range of heterocycles. For instance, three-component reactions involving an aniline derivative, a 1,3-diketone, and another component can lead to the formation of substituted meta-hetarylanilines. beilstein-journals.org The electronic nature of the substituents on the aniline ring plays a pivotal role in directing the outcome of these multi-component reactions. beilstein-journals.org

Building Block Strategy: The synthesis of complex heterocyclic frameworks often relies on the use of versatile building blocks that can be elaborated in a stepwise fashion. nih.gov The presence of three distinct functional points on this compound—the reactive amine, the directing fluoro group, and the modifiable methylthio group—allows for sequential and regioselective reactions to build intricate molecular architectures. This approach is fundamental to diversity-oriented synthesis, where complex and structurally diverse libraries of compounds are generated from a common core. frontiersin.org

The fluoro and methylthio substituents influence the reactivity and regioselectivity of these synthetic transformations and impart specific physical and chemical properties to the resulting heterocyclic systems, such as altered lipophilicity, metabolic stability, and binding affinities.

The development of highly efficient and selective catalysts is a central theme in modern chemistry, and the design of the ligand that coordinates to the metal center is paramount. This compound is an attractive precursor for creating advanced ligands due to its specific electronic and steric attributes. bldpharm.com

Aniline derivatives are foundational in the synthesis of various classes of ligands. The nitrogen atom can be readily incorporated into ligand backbones such as Schiff bases, N-heterocyclic carbenes (NHCs), and other chelating structures. The substituents on the aniline ring play a crucial role in tuning the ligand's properties:

Electronic Tuning: The strongly electron-withdrawing fluorine atom can modulate the electron density at the metal center, influencing the catalytic activity and stability of the complex.

Steric Influence: The methylthio group provides steric bulk that can create a specific pocket around the metal center, controlling the stereoselectivity of a catalytic reaction.

Secondary Coordination: The sulfur atom in the methylthio group has the potential to act as a soft donor, offering a secondary coordination site. This can lead to the formation of hemilabile ligands, where the sulfur-metal bond can reversibly form and break during a catalytic cycle, often enhancing catalytic efficiency.

The ability to precisely modify a ligand's electronic and steric profile is essential for rational catalyst design, and a substituted aniline like this compound provides an excellent platform for achieving this. bldpharm.com

The aniline scaffold is a prevalent feature in a multitude of commercial agrochemicals, including herbicides, fungicides, and insecticides. The introduction of fluorine and sulfur atoms into bioactive molecules is a widely used strategy in agrochemical research to enhance efficacy, modulate physical properties, and improve metabolic stability. beilstein-journals.org

This compound serves as a valuable intermediate for creating novel agrochemical candidates. bldpharm.com The synthesis of aromatic and heterocyclic perfluoroalkyl sulfides, for example, highlights the importance of sulfur-containing functional groups in compounds designed for agricultural applications. beilstein-journals.org While this molecule contains a methylthio rather than a perfluoroalkylthio group, the principle of using sulfur-functionalized building blocks remains relevant. Similarly, fluorinated aniline derivatives are key components in many biologically active compounds. The related compound 3-Fluoro-5-(pentafluorothio)aniline is noted for its use as a pharmaceutical intermediate, a field that often shares synthetic strategies with agrochemical development. fishersci.com

By using this compound as a starting point, chemists can synthesize a variety of potential agrochemical scaffolds, leveraging the known benefits of both fluorine and sulfur substitution to optimize biological activity and environmental profiles.

Development of Novel Materials

The unique electronic properties of this compound make it a promising candidate for the development of advanced functional materials, particularly in the realm of polymers.

Substituted anilines are important monomers for creating functional polymers, most notably polyaniline (PANI) and its derivatives. nih.gov Incorporating fluorinated monomers like this compound into a polymer backbone can significantly enhance the material's properties. researchgate.net

Research on copolymers of aniline and fluoroaniline (B8554772) has demonstrated that the presence of fluorine atoms leads to notable improvements in key characteristics compared to the parent polyaniline. researchgate.netjmest.org

Thermal Stability: The high strength of the carbon-fluorine (C-F) bond imparts greater thermal stability to the polymer. researchgate.netjmest.org Polymers containing fluoroaniline units decompose at higher temperatures than standard polyaniline, making them suitable for applications in more demanding environments. jmest.org

Solubility and Processability: A major challenge with polyaniline is its poor solubility in common organic solvents, which complicates processing. The incorporation of fluoroaniline units has been shown to increase the solubility of the resulting copolymers, facilitating their fabrication into films and other forms for practical applications. nih.govresearchgate.net

Morphology: The substituents on the aniline monomer can influence the morphology of the resulting polymer, affecting properties from particle shape to film uniformity. rsc.org

The table below summarizes the comparative properties observed when fluorine is incorporated into a polyaniline backbone, based on studies of poly(aniline-co-fluoroaniline) derivatives.

Table 1: Comparison of Properties between Polyaniline and Fluorine-Functionalized Polyaniline Derivatives

Property Polyaniline (PANI) Fluorinated Polyaniline Derivatives Rationale for Change Source(s)
Thermal Stability Moderate Higher The high bond energy of the C-F bond increases resistance to thermal degradation. researchgate.net, jmest.org
Solubility Generally poor in common solvents Enhanced in solvents like NMP The fluorine substituent disrupts polymer chain packing, improving solvent interaction. researchgate.net, nih.gov

| Electrical Conductivity | High | Generally lower but tunable | The electron-withdrawing nature of fluorine can reduce conjugation along the polymer backbone. | jmest.org |

Polyaniline is one of the most studied conductive polymers due to its environmental stability, tunable conductivity, and ease of synthesis. nih.gov These polymers are typically synthesized via the chemical or electrochemical oxidative polymerization of aniline or its derivatives. nih.govnih.gov

This compound can serve as a functionalized monomer in this process. The polymerization proceeds through the aniline nitrogen, creating a polymer backbone with conjugated double bonds responsible for electrical conductivity. The substituents on the aromatic ring directly influence the properties of the final conductive polymer:

The electron-withdrawing fluorine and the methylthio group will alter the oxidation potential of the monomer and the electronic structure of the resulting polymer. This allows for the fine-tuning of the polymer's conductivity, redox potentials, and optical properties. nih.gov

The ability to create new conductive polymers by modifying the aniline monomer is a powerful strategy for developing materials for specific applications such as sensors, electrochromic devices, and anti-corrosion coatings. rsc.orgnih.gov

Role in the Design of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of porous, crystalline polymers with a wide range of potential applications in gas storage, separation, and catalysis. The design of COFs relies on the selection of specific organic building blocks, or monomers, that can be stitched together in a predictable and orderly fashion. Aniline derivatives are frequently employed as monomers in COF synthesis.

However, a comprehensive review of scientific literature and patent databases did not yield specific examples or research studies where this compound has been utilized as a building block for the creation of Covalent Organic Frameworks. While its structural features—a reactive amine group and substituted benzene (B151609) ring—suggest potential suitability as a monomer, there is currently no published research to confirm its use in this context.

Catalysis and Process Chemistry

The unique electronic properties of fluorinated and sulfur-containing organic compounds often make them subjects of investigation in catalysis and process chemistry.

Investigation as a Catalyst or Catalyst Precursor

The molecular structure of this compound, with its electron-donating and electron-withdrawing groups, could theoretically influence the activity and selectivity of catalytic systems. However, there are no specific studies or reports that have investigated this compound for its catalytic properties or as a precursor to a catalytically active species.

Application in Process Optimization Studies for Scalability and Efficiency

Process optimization is a critical aspect of chemical manufacturing, aiming to improve yields, reduce costs, and enhance the sustainability of chemical reactions. While this compound is available commercially, indicating that a synthesis process exists, there is no available research focused on the optimization, scalability, or efficiency of processes specifically involving this compound for advanced material or catalytic applications. A patent for the preparation of new IDH1 inhibitors mentions a general procedure for the preparation of this compound, but does not provide details on process optimization or scalability. google.com

Analytical Methodologies for 3 Fluoro 5 Methylthio Aniline in Research Contexts

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a fundamental tool for separating the components of a mixture, making it indispensable for assessing the purity of 3-Fluoro-5-(methylthio)aniline and for its isolation. psu.edu The choice of chromatographic technique depends on the specific requirements of the analysis, such as the volatility of the compound and the desired scale of separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound due to its high resolution and sensitivity. Since aniline (B41778) and its derivatives can be thermally unstable, HPLC provides a robust alternative to Gas Chromatography as it does not require vaporization of the sample. thermofisher.com

Reversed-phase HPLC is commonly employed for aniline derivatives. nih.gov In this mode, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. For this compound, its moderate polarity, influenced by the amine, fluoro, and methylthio groups, allows for effective separation from both more polar and less polar impurities.

Detection is most commonly achieved using a UV detector, as the aromatic ring of the aniline derivative absorbs UV light. nih.gov A Diode Array Detector (DAD) can be particularly useful as it provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. nih.gov For more definitive identification, especially of unknown impurities, HPLC can be coupled with mass spectrometry (LC-MS). d-nb.infooup.com

Table 1: Illustrative HPLC Parameters for Analysis of Substituted Anilines

Parameter Typical Condition Purpose
Column Reversed-Phase C18 or C8 (e.g., 150 mm x 4.6 mm, 3-5 µm) Provides a nonpolar stationary phase for effective separation of moderately polar compounds. researchgate.netnih.gov
Mobile Phase Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) buffer. nih.govresearchgate.netd-nb.infosielc.com The organic/aqueous mixture allows for tuning of the eluting strength to achieve optimal separation. Modifiers improve peak shape and control ionization for MS detection. sielc.com
Flow Rate 0.8 - 1.5 mL/min Controls the speed of the separation and influences resolution.
Detector UV at ~254 nm or Diode Array Detector (DAD) The aromatic ring provides strong UV absorbance for sensitive detection. DAD allows for spectral confirmation. nih.gov
Column Temp. 25 - 40 °C Maintains consistent retention times and can improve peak shape.

| Injection Vol. | 5 - 20 µL | The amount of sample introduced for analysis. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While some anilines can be challenging to analyze by GC due to their polarity and potential for thermal degradation, appropriate method development can yield reliable results. thermofisher.comepa.gov The use of a specific detector, such as a Nitrogen-Phosphorus Detector (NPD), can enhance selectivity for nitrogen-containing compounds like anilines, minimizing interference from other substances. epa.gov

For the analysis of this compound, a capillary column with a mid-polarity stationary phase is often suitable. The choice of column is critical to resolve the target compound from structurally similar impurities. epa.gov To improve peak shape and reduce tailing, derivatization of the amine group can be performed, for instance, through acetylation. nih.gov However, direct analysis without derivatization is often preferred for simplicity. thermofisher.com

Confirmation of peak identity is best achieved by coupling the GC with a mass spectrometer (GC-MS), which provides structural information based on the mass-to-charge ratio of fragmented ions. epa.govnih.govnih.gov This is particularly important when analyzing samples for unknown impurities. epa.gov

Table 2: Representative GC Parameters for Analysis of Aniline Derivatives

Parameter Typical Condition Purpose
Column Capillary Column (e.g., Equity-5, 30 m x 0.25 mm, 0.25 µm) sigmaaldrich.com A 5% diphenyl / 95% dimethyl polysiloxane phase provides good selectivity for aromatic compounds.
Carrier Gas Helium or Hydrogen at a constant flow (e.g., 1-2 mL/min) sigmaaldrich.com Mobile phase that carries the analyte through the column.
Oven Program Temperature gradient (e.g., start at 50-70°C, ramp at 10°C/min to 250-300°C) sigmaaldrich.com Allows for the separation of compounds with a range of boiling points.
Injector Temp. 250 °C sigmaaldrich.com Ensures rapid volatilization of the sample.
Detector Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) / Mass Spectrometer (MS) epa.govsigmaaldrich.com FID is a general-purpose detector, while NPD is selective for nitrogen. MS provides definitive identification.

| Injection Mode | Split/Splitless | Split mode is used for concentrated samples, while splitless is for trace analysis. sigmaaldrich.com |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for qualitatively monitoring the progress of chemical reactions. psu.edud-nb.info In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. tandfonline.com The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. d-nb.info

By comparing the retention factor (Rf) values of the spots on the chromatogram to those of the starting materials and the expected product, a chemist can quickly assess the status of the reaction. Visualization of the spots is often achieved under UV light, as aromatic compounds like anilines are typically UV-active. Alternatively, chemical staining agents such as iodine vapor or a p-anisaldehyde solution can be used. tandfonline.comniscpr.res.in

Table 3: Potential TLC Mobile Phases for Aromatic Amines on Silica Gel

Mobile Phase System (v/v) Polarity Application Notes
Hexane / Ethyl Acetate Low to Medium A common starting point; the ratio is adjusted to achieve optimal separation (e.g., 9:1 to 1:1).
Dichloromethane / Methanol Medium to High Useful for more polar anilines. A small amount of methanol significantly increases the eluting power. sciencemadness.org
Toluene / Diethyl Ether Low to Medium Another versatile system for separating aromatic compounds. sciencemadness.org

| Butanol / Acetic Acid / Water | High | A polar, protic system often used for highly polar amines or amino acids. sciencemadness.org |

Spectrophotometric Methods for Quantification

Spectrophotometry measures the interaction of light with a substance and is a cornerstone for the quantitative analysis of chemical compounds in solution.

UV-Vis Spectrophotometry for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible method for determining the concentration of this compound in a solution. The technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The aromatic nature of this compound results in characteristic absorption bands in the UV region of the electromagnetic spectrum. researchgate.net Substituted anilines typically exhibit one or more absorption maxima (λ_max). researchgate.netrsc.org To perform a quantitative analysis, a calibration curve is first generated by measuring the absorbance of a series of standard solutions of known concentrations at a fixed wavelength, usually the λ_max. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve. The choice of solvent is important, as it can influence the position and intensity of the absorption bands. rsc.org

Table 4: Hypothetical UV-Vis Absorption Data for a Substituted Aniline

Solvent λ_max 1 (nm) Molar Absorptivity (ε) 1 (L mol⁻¹ cm⁻¹) λ_max 2 (nm) Molar Absorptivity (ε) 2 (L mol⁻¹ cm⁻¹)
Methanol ~240 ~12,000 ~290 ~2,500
Acetonitrile ~242 ~12,500 ~293 ~2,700

| Water (pH 7) | ~238 | ~11,800 | ~288 | ~2,300 |

Note: This data is illustrative and based on typical values for substituted anilines. Actual values for this compound would need to be determined experimentally.

Development of Reference Standards for Related Compounds

In any rigorous analytical validation and quality control process, the use of well-characterized reference standards is essential. sigmaaldrich.com For this compound, this includes not only a primary standard of the compound itself but also reference standards for any potential impurities. These impurities can arise from the synthetic route or from degradation.

Identifying potential impurities is the first step. These may include starting materials, intermediates, by-products from side reactions (e.g., isomers, over-alkylated or halogenated species), or degradation products. researchgate.net For example, in a synthesis starting from a related chloro- or bromo-aniline, the corresponding starting material could be a potential impurity. ossila.comgoogle.com Once potential impurities are identified, they often need to be independently synthesized and purified to serve as reference standards. These standards are then used to validate analytical methods for specificity and to accurately quantify the levels of these impurities in samples of this compound.

Table 5: Examples of Potential Related Compounds Requiring Reference Standards

Compound Name CAS Number Relationship to Main Compound
3-Fluoroaniline (B1664137) 372-19-0 Potential precursor or related impurity. ottokemi.com
3-Chloro-5-fluoroaniline 4863-91-6 Structurally similar compound, potential impurity from an alternative synthesis. ossila.com
3-Bromo-5-(trifluoromethyl)aniline 401-79-6 Example of a related halogenated aniline where impurity profiling is crucial. researchgate.net
Aniline 62-53-3 The parent compound, a potential basic impurity. sigmaaldrich.com
3,5-Difluoroaniline 372-39-4 Potential impurity from side reactions during fluorination.

| 3-Fluoro-5-(methylsulfonyl)aniline | N/A | Potential oxidation product of the methylthio group. |

Q & A

Q. Table 1: Expected NMR Shifts (Referencing Similar Anilines)

Position1H Shift (ppm)13C Shift (ppm)
C-1 (NH₂)-145–150
C-3 (F)-160–165
-SMe2.4–2.635–40

Sources: .

Basic: What are the key considerations for handling and storing this compound to ensure stability and safety?

Answer:

  • Storage: Keep under inert gas (N₂/Ar) at 2–8°C in amber glass to prevent oxidation of the -SMe group.
  • Stability: Susceptible to air/moisture; monitor via TLC for sulfoxide formation (Rf ~0.3 in 1:1 hexane:ethyl acetate).
  • Safety:
    • PPE: Nitrile gloves, lab coat, and eye protection.
    • Ventilation: Use fume hoods due to potential amine vapors (TLV: 2 ppm).
    • Spills: Neutralize with 5% acetic acid before disposal.

Refer to SDS guidelines for aromatic amines (e.g., EC No. 202-643-4 in ).

Advanced: How does the methylthio substituent influence the electronic and steric properties of the aniline ring?

Answer:

  • Electronic Effects:

    • Resonance: The -SMe group donates electrons weakly via resonance (+M effect), activating the ring toward electrophilic substitution at the para position.
    • Inductive Effect: -SMe is slightly electron-withdrawing (-I) due to sulfur’s electronegativity, creating a meta-directing effect.
    • Hammett σ Value: σ ~0.15 (similar to -SCH₃), increasing acidity of the -NH₂ group (pKa ~3.5–4.0) .
  • Steric Effects:

    • The -SMe group introduces moderate steric hindrance (Taft Es ≈ -0.3), influencing regioselectivity in cross-coupling reactions.

Implications:

  • Reactivity: Facilitates Pd-catalyzed Buchwald-Hartwig aminations at C-2 or C-4 positions.
  • Biological Activity: Enhanced lipophilicity (logP ~2.5) improves membrane permeability in drug candidates .

Advanced: What strategies resolve contradictions in biological activity data for this compound derivatives?

Answer:
Contradictions often arise from:

  • Metabolite Interference: Oxidation of -SMe to sulfone (-SO₂Me) in vivo alters target binding. Confirm metabolite profiles via LC-MS .
  • Off-Target Effects: Screen against related receptors (e.g., GPCRs, kinases) to identify cross-reactivity.
  • SAR Studies: Systematically modify substituents (e.g., replacing -SMe with -OMe or -CF₃) to isolate electronic vs. steric contributions.

Example Workflow:

Synthesize analogs with -SMe, -SO₂Me, and -CF₃ groups.

Test in vitro binding assays (IC₅₀) and correlate with computed logD values.

Perform molecular docking to assess steric clashes or hydrogen-bonding interactions.

Data Interpretation:

  • A 10-fold decrease in activity upon -SMe oxidation suggests metabolic instability.
  • Improved activity in -CF₃ analogs may indicate stronger electron-withdrawing effects are critical .

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